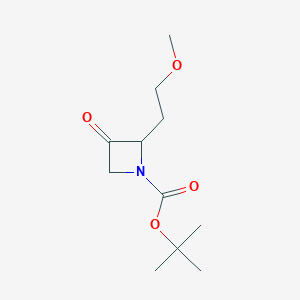

Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate

Description

Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is a specialized β-lactam derivative featuring a four-membered azetidine ring with a 3-oxo group and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The unique structural feature of this compound is the 2-(2-methoxyethyl) substituent, which distinguishes it from other azetidine-based intermediates. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where it facilitates the construction of complex molecules through selective functionalization of the azetidine ring .

The Boc group enhances stability during synthetic procedures, while the 3-oxo group provides a reactive site for further transformations, such as nucleophilic additions or condensations. The 2-methoxyethyl substituent introduces steric and electronic modifications that influence reactivity and solubility compared to simpler analogs like tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYICTFFEZLAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted azetidinones.

Scientific Research Applications

Synthesis and Mechanism of Action

Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is primarily synthesized through multi-step organic reactions, often involving cycloadditions that generate small-ring spirocycles. The compound acts as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Pharmaceutical Development

The compound is recognized for its potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique structure allows it to serve as an intermediate in synthesizing various drugs, including:

- Anticancer Agents : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Biological Research

In biological studies, tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is utilized to investigate:

- Enzyme Inhibition : The compound's interactions with enzymes can provide insights into metabolic pathways and regulatory mechanisms.

Agricultural Chemistry

The compound shows promise in agricultural applications, particularly as a potential pesticide or herbicide. Its efficacy against various pests can contribute to developing safer and more effective agricultural chemicals.

Material Science

In material science, the properties of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate can be leveraged to create advanced materials. Its stability and mechanical strength make it suitable for developing polymers with enhanced performance characteristics.

Antimicrobial Efficacy Study

A comparative analysis of azetidine derivatives, including tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate, revealed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the compound's potential as a lead for developing new antibiotics.

Investigation of Anticancer Effects

In vitro studies evaluated the cytotoxic effects of azetidine derivatives on human cancer cell lines. Results indicated that tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes. The azetidinone ring can act as a reactive site, allowing the compound to inhibit enzyme activity by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, making the compound useful in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The 2-methoxyethyl substituent in the target compound increases hydrophilicity compared to tert-butyl 3-oxoazetidine-1-carboxylate, which is more lipophilic .

- Stability: Boc-protected derivatives generally exhibit superior thermal and oxidative stability compared to unprotected azetidinones.

Research Findings and Case Studies

- Case Study 1: In the synthesis of 2-(((1-(tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid, tert-butyl 3-oxoazetidine-1-carboxylate was reacted with 2-(aminooxy)propanoic acid to yield a stable oxime derivative. This highlights the versatility of 3-oxoazetidines in forming heterocyclic adducts .

- Case Study 2 : The methoxymethyl analog (tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate) was discontinued by CymitQuimica due to lower demand compared to the 2-methoxyethyl variant, underscoring the latter's growing importance in medicinal chemistry .

Biological Activity

Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate, with the CAS number 1909312-42-0, is a compound of significant interest in medicinal chemistry and biological research. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.28 g/mol

- Boiling Point : Not specified

- Density : Not specified

Synthesis

The synthesis of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate involves several steps typically including the formation of the azetidine ring followed by carboxylation. The compound can be synthesized using various reagents and solvents under controlled conditions, often utilizing inert atmospheres to prevent unwanted reactions.

Antimicrobial Activity

Research indicates that compounds containing the azetidine structure exhibit antimicrobial properties. A study evaluating various derivatives of azetidine demonstrated that certain modifications, including the introduction of methoxyethyl groups, enhance their antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Organisms |

|---|---|---|

| Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate | Moderate | E. coli, S. aureus |

Anticancer Properties

Preliminary studies have suggested that azetidine derivatives may possess anticancer properties. In vitro assays have shown that tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. For instance, it has shown promise in inhibiting proteases that are overactive in certain cancers.

Case Studies

-

Case Study on Antimicrobial Activity :

A series of experiments conducted on various azetidine derivatives, including tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate, revealed significant inhibition zones against pathogenic bacteria. The results indicated a structure-activity relationship where the methoxyethyl group played a crucial role in enhancing activity. -

Case Study on Anticancer Effects :

In a controlled study involving human cancer cell lines, treatment with tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells compared to control groups, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate, and how do solvent choices impact reaction efficiency?

The compound is synthesized via alkylation or condensation reactions starting from tert-butyl 3-oxoazetidine-1-carboxylate. For example, substituting isopropyl alcohol (i-PrOH) for methanol (MeOH) can alter reaction kinetics and purity, as demonstrated in the synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate . Additionally, reductive amination and oxidation steps under continuous flow conditions (e.g., micropacked bed reactors) improve atom economy and scalability .

Q. Which spectroscopic methods are critical for characterizing tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate?

Key techniques include:

Q. How does the tert-butyloxycarbonyl (Boc) group influence the stability and reactivity of this compound?

The Boc group protects the azetidine nitrogen from undesired reactions during synthesis. It enhances solubility in organic solvents and is cleaved under acidic conditions (e.g., trifluoroacetic acid) without disrupting the azetidine ring. This is critical in multistep syntheses, as seen in and .

Advanced Research Questions

Q. What advantages does continuous flow chemistry offer in synthesizing tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate?

PharmaBlock’s continuous oxidation and reductive amination in micropacked bed reactors enable precise temperature and reagent control, reducing side reactions and waste. This method achieves higher yields (e.g., >90%) compared to batch processes and uses greener solvents like water or ethanol .

Q. How can scaling challenges (e.g., racemization, byproduct formation) be mitigated during multigram synthesis?

highlights optimized conditions for multigram production:

- Use of dichloromethane to stabilize intermediates.

- Controlled reagent addition to prevent exothermic side reactions.

- Monitoring via TLC/HPLC to isolate enantiomerically pure products .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

Cross-validation using complementary techniques (e.g., XRD vs. NMR) and replication under standardized conditions are essential. For instance, solvent polarity (e.g., i-PrOH vs. MeOH) significantly affects yield, necessitating meticulous documentation of reaction parameters .

Q. How are computational models applied to predict the reactivity of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate?

While not explicitly covered in the evidence, density functional theory (DFT) can model transition states for oxidation or alkylation steps. Such insights guide solvent selection and mechanistic studies, as inferred from synthetic protocols in and .

Q. What role do catalysts play in improving regioselectivity during functionalization?

Triphenylphosphorane derivatives (e.g., (carbethoxymethylene)triphenylphosphorane) promote selective alkylation at the azetidine 2-position, minimizing byproducts. Catalyst loading and temperature are critical variables, as detailed in .

Q. How is the stability of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate assessed under varying storage conditions?

Accelerated stability studies (e.g., exposure to heat, light, humidity) coupled with HPLC analysis detect degradation products. and suggest storing the compound at -20°C under inert gas to prevent hydrolysis .

Q. What novel derivatives of this compound have been synthesized for drug discovery, and how are their biological activities evaluated?

Derivatives like spirocyclic α-proline chimeras () and imidazolidinone alkylation substrates () are screened for bioactivity using assays targeting enzymatic inhibition or receptor binding. LCMS and NMR track metabolic stability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.